molecular formula C14H12Cl2O B14846618 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene

1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene

Cat. No.: B14846618
M. Wt: 267.1 g/mol
InChI Key: VEZUJHXPQUDNAO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene typically involves the substitution reactions on a benzene ring One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce the chlorine substituentThe chloromethyl group can be introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of both benzyloxy and chloromethyl groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-chloro-3-(chloromethyl)-5-phenylmethoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

VEZUJHXPQUDNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)Cl

Origin of Product

United States

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